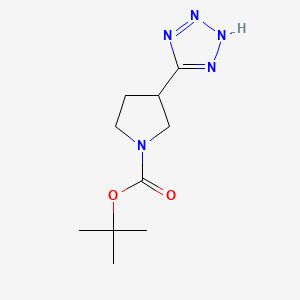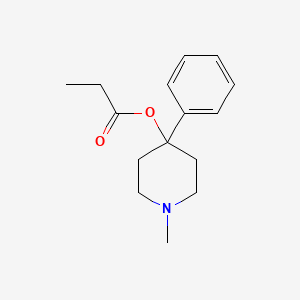
((2-Ethylhexyl)oxy)methanol
Übersicht
Beschreibung
((2-Ethylhexyl)oxy)methanol: is an organic compound with the molecular formula C9H20O2. It is a type of alcohol that features an ether linkage, making it a versatile molecule in various chemical reactions and applications. This compound is often used in the synthesis of other chemicals and has applications in multiple industries, including pharmaceuticals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Etherification Reaction: One common method to synthesize ((2-Ethylhexyl)oxy)methanol involves the etherification of 2-ethylhexanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, this compound can be produced using continuous flow reactors where 2-ethylhexanol and methanol are mixed with an acid catalyst. The reaction mixture is then heated to promote the etherification process, and the product is purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ((2-Ethylhexyl)oxy)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols, hydrocarbons.
Substitution: Halides, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Polymers: ((2-Ethylhexyl)oxy)methanol is used as a monomer in the synthesis of various polymers, which are then used in coatings, adhesives, and sealants.
Solvent: It serves as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology and Medicine:
Pharmaceuticals: This compound is used in the synthesis of active pharmaceutical ingredients (APIs) and excipients.
Biological Studies: It is employed in research studies to understand its effects on biological systems and its potential therapeutic applications.
Industry:
Lubricants: this compound is used in the formulation of lubricants due to its excellent wetting properties.
Detergents: It is an ingredient in the production of detergents and surfactants, enhancing their cleaning efficiency.
Wirkmechanismus
Mechanism: ((2-Ethylhexyl)oxy)methanol exerts its effects primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the ether linkage provides stability and solubility in various solvents.
Molecular Targets and Pathways:
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Solubility: The ether linkage enhances the solubility of the compound in organic solvents, making it useful in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexanol: A precursor in the synthesis of ((2-Ethylhexyl)oxy)methanol, used in plasticizers and solvents.
Methoxyethanol: Another ether-alcohol compound with similar properties, used as a solvent and in the synthesis of other chemicals.
2-Butoxyethanol: A glycol ether with similar applications in solvents and cleaning agents.
Uniqueness: this compound is unique due to its specific combination of an ether linkage and a hydroxyl group, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring both properties, such as in the synthesis of polymers and pharmaceuticals.
Eigenschaften
IUPAC Name |
2-ethylhexoxymethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-3-5-6-9(4-2)7-11-8-10/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLNZEOVZXKLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307688 | |
| Record name | 1-[(2-Ethylhexyl)oxy]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-61-9 | |
| Record name | 1-[(2-Ethylhexyl)oxy]methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((2-Ethylhexyl)oxy)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(2-Ethylhexyl)oxy]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((2-ETHYLHEXYL)OXY)METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1JSO8HB8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B3394949.png)








![Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3395020.png)




